Isobutylene

Description

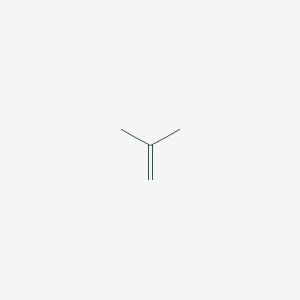

Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42278-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020748 | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless volatile liquid or easily liquefied gas | |

CAS No. |

115-11-7, 68037-14-9 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

isobutylene reaction mechanisms in organic chemistry

An In-depth Technical Guide to Isobutylene Reaction Mechanisms

Introduction

This compound (2-methylpropene) is a four-carbon branched alkene of significant industrial value, serving as a key building block for a wide range of products including fuel additives, synthetic rubber, and various specialty chemicals.[1][2] Its unique structure, featuring a disubstituted carbon atom in its double bond, dictates its reactivity, making it highly susceptible to electrophilic attack and cationic polymerization. This guide provides a detailed exploration of the core reaction mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry.

Electrophilic Addition: Acid-Catalyzed Hydration

One of the most fundamental reactions of this compound is its acid-catalyzed hydration to form tert-butanol (B103910). This reaction proceeds via a classic electrophilic addition mechanism and is a cornerstone example of Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond.

Mechanism of Reaction

The reaction mechanism occurs in three distinct steps:

-

Protonation of the Alkene : The reaction is initiated by the electrophilic attack of a hydronium ion (H₃O⁺) on the π-electrons of the this compound double bond. The proton adds to the terminal CH₂ group, leading to the formation of a highly stable tertiary carbocation intermediate.[3][4] This step is the rate-determining step of the reaction.[3]

-

Nucleophilic Attack by Water : The electron-deficient carbocation is a potent electrophile. A water molecule, acting as a nucleophile, attacks the carbocation, forming a new carbon-oxygen bond and resulting in a protonated alcohol (an oxonium ion).[4]

-

Deprotonation : A final, rapid deprotonation step occurs where another water molecule acts as a base, removing a proton from the oxonium ion. This step regenerates the acid catalyst (H₃O⁺) and yields the final product, tert-butanol.[4][5]

Visualization of Hydration Pathway

Caption: Acid-catalyzed hydration of this compound to tert-butanol.

Quantitative Data: Hydration Kinetics

The kinetics of this compound hydration have been studied under various conditions, providing insight into the reaction's thermodynamics and transition state.

| Parameter | Value | Conditions | Reference |

| Activation Energy (Ea) | 66 - 69 kJ mol⁻¹ | Hydration over Amberlyst-15 catalyst | [6] |

| Arrhenius Energy | 27.1 ± ~1.0 kcal mol⁻¹ | Hydration at 100 bar, 90-120 °C | [7] |

| Entropy of Activation (ΔS‡) | -7.7 cal deg⁻¹ mole⁻¹ | 25-50 °C | [8] |

| Volume of Activation (ΔV‡) | -11.5 ± ~1.0 cm³ mole⁻¹ | 35 °C | [7][8] |

Experimental Protocol: Synthesis of tert-Butanol

This protocol describes a representative lab-scale synthesis of tert-butanol from this compound.

-

Apparatus Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The flask is placed in an ice-water bath to control the reaction temperature.

-

Reagent Preparation : Prepare a 50% (v/v) aqueous solution of sulfuric acid (H₂SO₄) by slowly adding concentrated sulfuric acid to an equal volume of deionized water with constant cooling and stirring.

-

Reaction Initiation : Add 100 mL of the 50% H₂SO₄ solution to the reaction flask and cool it to below 20°C in the ice bath.

-

This compound Addition : Slowly add 0.5 moles of liquefied this compound (approx. 28 g) through the dropping funnel into the stirred acid solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 20°C.

-

Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

-

Workup and Isolation : Transfer the reaction mixture to a separatory funnel. The upper layer contains the crude tert-butanol. Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% sodium carbonate solution, and finally with 50 mL of brine.

-

Drying and Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by simple distillation. Collect the fraction boiling at 82-83°C.

Cationic Polymerization

This compound is highly reactive in cationic polymerization, a process used to produce polythis compound (B167198) (PIB), a polymer with applications ranging from lubricants and adhesives to fuel additives.[9] The reaction is typically initiated by a Lewis acid in the presence of a protogen co-catalyst, such as water.[10][11]

Mechanism of Reaction

The mechanism is a chain reaction involving three key stages: initiation, propagation, and chain transfer/termination.

-

Initiation : A Lewis acid (e.g., AlCl₃, EtAlCl₂) reacts with a protogen (e.g., H₂O, t-BuCl) to generate a highly acidic proton or a carbocation.[10][12] This species then attacks an this compound monomer, forming the initial tert-butyl carbocation that starts the polymer chain. Computational studies suggest that for the AlCl₃/H₂O system, a complex of two AlCl₃ molecules and one H₂O molecule is required to generate a sufficiently acidic proton for efficient initiation.[10][11]

-

Propagation : The carbocation at the end of the growing polymer chain repeatedly attacks the double bond of new this compound monomers. Each addition regenerates the tertiary carbocation at the new chain end, allowing the polymer to grow rapidly.

-

Chain Transfer/Termination : The polymerization process ceases when the growing carbocation is neutralized. This most commonly occurs via β-proton elimination from the terminal unit, which regenerates the proton-catalyst complex and creates a terminal double bond (exo-olefin) on the polymer chain.[13][14] This is technically a chain transfer event, as the catalyst is free to initiate a new chain.

Visualization of Polymerization Pathway

Caption: Cationic polymerization of this compound via a chain-growth mechanism.

Quantitative Data: Polymerization Control

The molecular weight and end-group functionality of polythis compound are highly dependent on reaction conditions and the catalyst system employed.

| Catalyst System | Solvent / Temp. | [CEE]/[EADC] Ratio | Polymerization Rate | Resulting Polymer (Mn) | Reference |

| EtAlCl₂ / CEE | Dry Hexanes / 0°C | 1 - 1.5 | [Mₙ⁺] = 1.8 x 10⁻¹¹ M | Mn proportional to [IB]₀ | [15] |

| EtAlCl₂ / CEE | Wet Hexanes / 0°C | 1 | 5x higher than dry | - | [15] |

| H₂O/ⁱBu₂AlCl | Toluene / -20°C | - | Slow | Up to 55,000 g mol⁻¹ | [16] |

| AlCl₃ / iPr₂O | CH₂Cl₂ | - | - | Mn = 1,100 - 1,800 | [17] |

| CEE: bis(2-chloroethyl) ether; EADC: ethylaluminum dichloride; [IB]₀: initial this compound concentration. |

Experimental Protocol: Synthesis of Polythis compound

This protocol outlines a general procedure for the cationic polymerization of this compound.[10][11][18]

-

Reactor Preparation : A jacketed glass reactor equipped with a mechanical stirrer and nitrogen inlet/outlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Solvent and Monomer Charging : The reactor is charged with a mixture of butanes or another inert hydrocarbon solvent (e.g., hexane) and cooled to the desired reaction temperature (e.g., -20°C to +10°C).[10][16] Liquefied this compound monomer is then transferred into the reactor.

-

Catalyst Preparation : In a separate dry flask under nitrogen, the Lewis acid catalyst (e.g., AlCl₃ as a fine powder or a solution of EtAlCl₂) is prepared. A controlled amount of a protogen co-catalyst, such as water or an ether complex, is added.[10][15]

-

Polymerization : The catalyst solution is slowly added to the vigorously stirred, cooled monomer solution in the reactor. The polymerization is typically very rapid and exothermic; the temperature should be carefully controlled via the reactor jacket.

-

Quenching : After the desired reaction time (e.g., 10-30 minutes), the polymerization is terminated by adding a quenching agent, such as methanol (B129727) or aqueous sodium hydroxide, to destroy the catalyst.

-

Product Isolation : The polymer solution is washed several times with water to remove catalyst residues. The solvent is then removed under reduced pressure to yield the polythis compound polymer.

-

Characterization : The resulting polymer's molecular weight (Mn) and polydispersity (Mw/Mn) can be determined using Gel Permeation Chromatography (GPC).

Oxidation Reactions

The oxidation of this compound is mechanistically complex, often proceeding through radical pathways to yield a variety of oxygenated products. Key products include methacrolein, acetone, and epoxides.[19][20] The reaction pathways are highly dependent on temperature, pressure, and the presence of catalysts.

The mechanism often involves the formation of an allylic isobutenyl radical through hydrogen abstraction from one of the methyl groups.[19][21] This radical can then react with oxygen to form peroxy radicals, which undergo further reactions and decompositions to form the final products.[20] For instance, one proposed pathway involves the addition of a hydroxyl radical to the double bond, followed by peroxy radical formation and subsequent decomposition.[20]

Due to the complexity and multiplicity of pathways, a single, universally accepted mechanism is difficult to define and is beyond the scope of this guide. Research in this area often relies on detailed kinetic modeling of large reaction networks comprising hundreds of elementary reactions.[19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C4H8 | CID 8255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Solved 7. (5) Acid-catalyzed hydration of this compound | Chegg.com [chegg.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cenwaypib.com [cenwaypib.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in catalytic chain transfer polymerization of this compound: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cationic polymerization of this compound in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Effects of Ether on the Cationic Polymerization of this compound Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. WO2020084557A1 - Process for preparing high reactive polythis compound - Google Patents [patents.google.com]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. royalsocietypublishing.org [royalsocietypublishing.org]

- 21. researchrepository.universityofgalway.ie [researchrepository.universityofgalway.ie]

In-Depth Technical Guide to the Theoretical Studies of Isobutylene's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the electronic structure of isobutylene (2-methylpropene). This compound, a key industrial chemical and a fundamental building block in organic chemistry, possesses a unique electronic structure that governs its reactivity and spectroscopic properties. Understanding this structure is crucial for applications ranging from polymer chemistry to the design of novel pharmaceuticals. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visual representations of the concepts discussed.

Theoretical Framework: Unveiling the Electronic Landscape

The electronic structure of this compound is primarily investigated using ab initio quantum chemistry methods. These "first-principles" calculations solve the Schrödinger equation to determine the energies and wavefunctions of the molecule's electrons. Several levels of theory are commonly employed, each offering a different balance of accuracy and computational cost.

Commonly Employed Theoretical Methods:

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it neglects electron correlation, which can be significant.

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon HF by including electron correlation as a perturbation. MP2 calculations provide more accurate results for ground-state properties.

-

Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their favorable balance of accuracy and cost. Functionals like B3LYP are commonly used to study the electronic structure of organic molecules like this compound.

-

Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): For studying electronically excited states, multireference methods like CASSCF and its perturbative correction, CASPT2, are often necessary.[1][2][3][4][5] These methods can accurately describe the complex electronic configurations of excited states.

A crucial component of these calculations is the choice of a basis set , which is a set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set is a commonly used choice for calculations on this compound, providing a good description of the electronic structure.[6]

Quantitative Data: A Numerical Snapshot of this compound's Electrons

Theoretical calculations provide a wealth of quantitative data about the electronic structure of this compound. This data is essential for interpreting experimental spectra and understanding the molecule's chemical behavior.

Molecular Orbital Energies

The molecular orbitals (MOs) of this compound describe the spatial distribution and energy of its electrons. The energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its reactivity. The table below presents the calculated energies of the valence molecular orbitals of this compound.

| Molecular Orbital | Symmetry | Energy (eV)[7] |

| HOMO | 2b₁ (π) | -9.23 |

| 6a₁ | -11.10 | |

| 1a₂ | -12.79 | |

| 5a₁ | -13.59 | |

| 4a₁ | -14.63 | |

| 1b₂ | -15.93 |

Ionization Potentials

The ionization potential (IP) is the energy required to remove an electron from a molecule. Photoelectron spectroscopy (PES) is the primary experimental technique for measuring IPs. Theoretical calculations can predict vertical ionization potentials, which correspond to the removal of an electron without any change in the molecular geometry.

| State of Ion | Experimental Adiabatic IP (eV)[7] |

| ²B₁ | 9.23 |

| ²A₁ | 11.10 |

| ²A₂ | 12.79 |

| ²A₁ | 13.59 |

| ²A₁ | 14.63 |

| ²B₂ | 15.93 |

Electronic Excitation Energies

Experimental Validation: Probing the Electronic Structure

Experimental techniques provide the ultimate benchmark for theoretical models of electronic structure. For this compound, photoelectron spectroscopy is a powerful tool for directly probing the energies of its molecular orbitals.

Photoelectron Spectroscopy (PES)

In PES, a sample is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in the molecule can be determined.

Detailed Experimental Protocol for He(I) Photoelectron Spectroscopy of this compound: [7]

-

Photon Source: A windowless helium glow discharge lamp is used to generate He(I) radiation with an energy of 21.22 eV.

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. The sample is degassed through several freeze-pump-thaw cycles before use.

-

Electron Energy Analyzer: A hemispherical electrostatic analyzer is used to measure the kinetic energy of the emitted photoelectrons. The analyzer is rotatable to allow for the measurement of the angular distribution of the photoelectrons.

-

Detector: An electron multiplier is used to detect the energy-resolved photoelectrons.

-

Data Acquisition: The photoelectron intensity is measured as a function of electron kinetic energy. Spectra are typically recorded over a range of angles (e.g., 40° to 120°) to determine the asymmetry parameter (β), which provides information about the character of the molecular orbital from which the electron was ejected.

-

Calibration: The energy scale is calibrated using a known standard, such as the ionization potentials of argon or xenon.

Visualizing the Concepts

Diagrams are essential for understanding the complex relationships in electronic structure theory and experimental workflows.

Caption: A typical workflow for a computational chemistry study of electronic structure.

Caption: A simplified molecular orbital energy level diagram for this compound.

Comparison of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, the calculated ionization potentials can be directly compared with the values obtained from photoelectron spectroscopy. The good agreement between the theoretical and experimental IPs, as shown in the tables above, lends confidence to the computational models. Discrepancies between theory and experiment can often be attributed to factors such as the limitations of the theoretical method, the size of the basis set, or vibrational effects not fully accounted for in the calculation. Comparing experimental and theoretical data is a crucial step in refining computational models to achieve higher accuracy.[9]

Conclusion

The study of this compound's electronic structure through a combination of theoretical calculations and experimental techniques provides a detailed picture of its chemical behavior. This guide has outlined the key computational methods, presented quantitative data on its molecular orbitals and ionization potentials, detailed the experimental protocol for photoelectron spectroscopy, and visualized the core concepts. This integrated approach is indispensable for researchers in chemistry and drug development who rely on a deep understanding of molecular properties to drive innovation.

References

- 1. arxiv.org [arxiv.org]

- 2. 3.3.8. CASPT2 — A Many Body Perturbation Program — Molcas Manual (version 25.10) [molcas.gitlab.io]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. 10.5 Excited states. [molcas.org]

- 6. aanda.org [aanda.org]

- 7. Millimetre and submillimetre spectroscopy of isobutene and its detection in the molecular cloud G+0.693 | Astronomy & Astrophysics (A&A) [aanda.org]

- 8. Simulation of the VUV Absorption Spectra of Oxygenates and Hydrocarbons: A Joint Theoretical–Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Methylpropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-methylpropene, also known as isobutylene. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile C4 hydrocarbon. The guide covers its fundamental physical characteristics, key chemical reactions with detailed experimental protocols, and relevant spectroscopic data for identification and characterization. All quantitative data is summarized in structured tables for ease of reference, and key reaction pathways and experimental workflows are visualized using diagrams.

Introduction

2-Methylpropene ((CH₃)₂C=CH₂) is a branched alkene of significant industrial importance. It serves as a crucial building block in the synthesis of various polymers, fuel additives, and specialty chemicals. Its unique reactivity, stemming from the presence of a terminal double bond and two methyl groups on one of the vinyl carbons, makes it a valuable intermediate in organic synthesis. This guide aims to provide a thorough understanding of its properties and reactivity to facilitate its application in research and development.

Physical Properties

2-Methylpropene is a colorless, flammable gas at room temperature and atmospheric pressure, possessing a faint petroleum-like odor. Its key physical properties are summarized in Table 1.

Table 1: Physical Properties of 2-Methylpropene

| Property | Value |

| Molecular Formula | C₄H₈ |

| Molecular Weight | 56.11 g/mol |

| Melting Point | -140.3 °C |

| Boiling Point | -6.9 °C |

| Density (liquid) | 0.5879 g/cm³ |

| Vapor Density | 1.94 (Air = 1) |

| Vapor Pressure | 3278 mmHg at 37.7 °C |

| Refractive Index (n_D) | 1.381 |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Very soluble in ethanol, ether, and benzene. |

| Autoignition Temperature | 465 °C (869 °F) |

| Flash Point | -80 °C (-112 °F) (closed cup) |

Chemical Properties and Key Reactions

The chemical reactivity of 2-methylpropene is dominated by its carbon-carbon double bond, making it susceptible to a variety of addition reactions. The tertiary carbocation intermediate formed during many of these reactions is relatively stable, influencing the regioselectivity of the products.

Synthesis of 2-Methylpropene

A common laboratory-scale synthesis of 2-methylpropene involves the acid-catalyzed dehydration of 2-methyl-2-propanol (tert-butyl alcohol).

Objective: To synthesize 2-methylpropene via the E1 elimination of water from 2-methyl-2-propanol.

Materials:

-

2-methyl-2-propanol (tert-butyl alcohol)

-

Concentrated sulfuric acid (H₂SO₄) or anhydrous oxalic acid

-

Ice bath

-

Distillation apparatus

-

Gas collection apparatus (e.g., gas syringe or collection over water)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Set up a distillation apparatus with a round-bottom flask, a fractionating column (optional, for improved purity), a condenser, and a receiving flask cooled in an ice bath. If collecting the gaseous product, a gas delivery tube can be attached to the receiving flask adapter.

-

In the round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to 2-methyl-2-propanol. A typical ratio is approximately 1:4 (acid:alcohol) by volume. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

Gently heat the reaction mixture to initiate the dehydration. The temperature should be carefully controlled to favor the elimination reaction and minimize side reactions. 2-Methylpropene, being a gas, will distill as it is formed.

-

The gaseous product is passed through a drying tube containing a suitable drying agent like anhydrous calcium chloride to remove any entrained water.

-

The purified 2-methylpropene gas can be collected in a gas syringe or by displacement of water in an inverted graduated cylinder.

-

Characterize the product by its physical properties (boiling point) and spectroscopic methods (IR and NMR).

Diagram 1: Experimental Workflow for the Synthesis of 2-Methylpropene

Caption: Workflow for the synthesis and purification of 2-methylpropene.

Cationic Polymerization

2-Methylpropene readily undergoes cationic polymerization to form polythis compound (B167198), a polymer with a wide range of applications, from adhesives to fuel additives.[1] The reaction is typically initiated by a strong acid or a Lewis acid in the presence of a co-catalyst.[1][2]

Objective: To synthesize polythis compound via cationic polymerization of 2-methylpropene.

Materials:

-

2-Methylpropene (this compound)

-

Initiator system: e.g., Aluminum chloride (AlCl₃) with a trace amount of water as a co-initiator, or Boron trifluoride (BF₃).

-

Inert solvent (e.g., hexane (B92381) or methylene (B1212753) chloride)

-

Dry ice/acetone (B3395972) bath for low-temperature control

-

Quenching agent (e.g., methanol)

-

Apparatus for inert atmosphere reactions (e.g., Schlenk line or glove box)

Procedure:

-

All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can interfere with the polymerization.

-

Cool the reaction flask containing the inert solvent to the desired low temperature (typically between -10°C and -100°C) using a dry ice/acetone bath.

-

Introduce the initiator, such as a solution of AlCl₃ in the reaction solvent, into the cooled flask.

-

Slowly bubble gaseous 2-methylpropene through the initiator solution or add liquefied 2-methylpropene dropwise. The polymerization is often rapid and exothermic, so careful control of the addition rate and temperature is crucial.

-

After the desired reaction time, quench the polymerization by adding a small amount of methanol (B129727). This will terminate the growing polymer chains.

-

Allow the reaction mixture to warm to room temperature. The polymer can be isolated by evaporating the solvent and any unreacted monomer. For higher purity, the polymer can be precipitated by adding the reaction mixture to a non-solvent like methanol, followed by filtration and drying under vacuum.

-

Characterize the resulting polythis compound by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.

Diagram 2: Cationic Polymerization of 2-Methylpropene

Caption: Key stages in the cationic polymerization of 2-methylpropene.

Acid-Catalyzed Hydration

In the presence of an acid catalyst, 2-methylpropene reacts with water to form 2-methyl-2-propanol. The reaction proceeds via a stable tertiary carbocation intermediate, following Markovnikov's rule.[3][4]

Objective: To synthesize 2-methyl-2-propanol from 2-methylpropene.

Materials:

-

2-Methylpropene

-

Dilute aqueous sulfuric acid (e.g., 50% H₂SO₄)

-

Reaction vessel equipped with a gas inlet and stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

Place the dilute sulfuric acid in the reaction vessel and cool it in an ice bath.

-

Bubble 2-methylpropene gas through the cold, stirred acid solution. The reaction is an electrophilic addition.

-

After the reaction is complete (indicated by the cessation of gas absorption), transfer the mixture to a separatory funnel.

-

Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and purify the 2-methyl-2-propanol by distillation.

-

Confirm the identity and purity of the product using techniques like boiling point determination, IR, and NMR spectroscopy.

Diagram 3: Mechanism of Acid-Catalyzed Hydration

Caption: Reaction pathway for the hydration of 2-methylpropene.

Addition of Hydrogen Halides

2-Methylpropene reacts with hydrogen halides (e.g., HBr, HCl) to form the corresponding tert-butyl halides. The reaction follows Markovnikov's rule, with the halogen atom adding to the more substituted carbon of the double bond.[5][6]

Objective: To synthesize 2-bromo-2-methylpropane (B165281) from 2-methylpropene.

Materials:

-

2-Methylpropene

-

Concentrated hydrobromic acid (HBr)

-

Reaction vessel with a gas inlet

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Cool the concentrated hydrobromic acid in an ice bath in the reaction vessel.

-

Slowly bubble 2-methylpropene gas through the cold acid.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the lower organic layer (the product is denser than the aqueous acid).

-

Wash the organic layer with cold water, then with a dilute sodium bicarbonate solution to remove excess acid, and finally with water again.

-

Dry the crude product over anhydrous sodium sulfate.

-

Purify the 2-bromo-2-methylpropane by distillation.

-

Characterize the product by its boiling point and spectroscopic analysis.

Ozonolysis

Ozonolysis of 2-methylpropene, followed by a reductive workup, cleaves the double bond to yield acetone and formaldehyde.[7] This reaction is a classic method for determining the position of a double bond in an alkene.

Objective: To cleave the double bond of 2-methylpropene to form acetone and formaldehyde.

Materials:

-

2-Methylpropene

-

Ozone generator

-

Solvent (e.g., methanol or dichloromethane), cooled to -78 °C

-

Reducing agent for workup (e.g., zinc dust and acetic acid, or dimethyl sulfide)

-

Apparatus for gas dispersion (e.g., a fritted glass bubbler)

-

Reaction vessel with a gas outlet

Procedure:

-

Dissolve 2-methylpropene in the chosen solvent in a reaction vessel cooled to -78 °C with a dry ice/acetone bath.

-

Bubble ozone gas from an ozone generator through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.

-

Purge the solution with an inert gas (e.g., nitrogen or oxygen) to remove the excess ozone.

-

Reductive Workup: Add the reducing agent (e.g., zinc dust and a small amount of acetic acid, or dimethyl sulfide) to the cold solution.

-

Allow the mixture to warm to room temperature and stir for a period to ensure complete reduction of the ozonide intermediate.

-

The products, acetone and formaldehyde, can be identified and quantified using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or by forming derivatives (e.g., 2,4-dinitrophenylhydrazones) which can be isolated and characterized.

Diagram 4: Ozonolysis of 2-Methylpropene

Caption: Ozonolysis reaction of 2-methylpropene.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of 2-methylpropene.

Table 2: Spectroscopic Data for 2-Methylpropene

| Technique | Key Features |

| ¹H NMR | Two signals are observed: a singlet at approximately 1.7 ppm corresponding to the six equivalent methyl protons, and a singlet at about 4.6 ppm for the two equivalent vinyl protons. |

| ¹³C NMR | Three signals are present: one for the two equivalent methyl carbons, one for the quaternary vinyl carbon, and one for the methylene (=CH₂) carbon. |

| IR Spectroscopy | Characteristic peaks include C-H stretching vibrations just above 3000 cm⁻¹, a C=C stretching vibration around 1650 cm⁻¹, and an out-of-plane bending for the =CH₂ group around 890 cm⁻¹. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z = 56. A prominent peak is often observed at m/z = 41, corresponding to the stable allyl cation formed by the loss of a methyl group. |

Safety and Handling

2-Methylpropene is a highly flammable gas and can form explosive mixtures with air. It should be handled in a well-ventilated area, away from ignition sources. As a liquefied gas, contact can cause frostbite. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of 2-methylpropene. The tabulated data, detailed experimental protocols, and visual diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the synthesis, reactivity, and characterization of 2-methylpropene is crucial for its effective utilization in various scientific and industrial applications.

References

An In-depth Technical Guide to the Reactivity of Isobutylene with Electrophiles and Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylene (2-methylpropene), a C4 branched alkene, serves as a versatile building block in organic synthesis and polymer chemistry. Its unique structural feature—a disubstituted terminal double bond—governs its reactivity towards electrophilic and radical species, leading to a variety of valuable products. This technical guide provides a comprehensive overview of the core principles governing the reactions of this compound with electrophiles and radicals. It delves into the underlying mechanisms, regioselectivity, and kinetics of these transformations. Furthermore, this guide presents detailed experimental protocols for key reactions and summarizes quantitative data to facilitate comparative analysis. Visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this compound in their synthetic endeavors.

Reactivity with Electrophiles

The electron-rich π-bond of this compound makes it highly susceptible to attack by electrophiles. The reaction proceeds via an electrophilic addition mechanism, which is characterized by the formation of a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction's regioselectivity.

Mechanism of Electrophilic Addition

The electrophilic addition to this compound is a two-step process:

-

Electrophilic Attack and Formation of a Carbocation: The electrophile (E⁺) attacks the π-bond of this compound, leading to the formation of a carbocation intermediate. This compound can form either a primary or a tertiary carbocation. The tertiary carbocation is significantly more stable due to the electron-donating inductive effect and hyperconjugation from the three methyl groups.[1][2] Consequently, the formation of the tertiary carbocation is the favored pathway.[3][4] This preferential formation of the more stable carbocation is the basis of Markovnikov's rule.[5][6][7]

-

Nucleophilic Capture: The resulting carbocation is a highly reactive electrophile that is rapidly captured by a nucleophile (Nu⁻) to form the final addition product.[4][8]

The overall rate of electrophilic addition is typically dependent on the concentration of both the alkene and the electrophile, following second-order kinetics.[9] The initial electrophilic attack is the rate-determining step of the reaction.[9]

Regioselectivity: Markovnikov's Rule

In the electrophilic addition of protic acids (HX) to this compound, the hydrogen atom adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms (the CH₂ group), while the halide (X) adds to the more substituted carbon atom (the quaternary carbon). This is known as Markovnikov's rule.[5][6][7] This regioselectivity is a direct consequence of the formation of the more stable tertiary carbocation intermediate.[3][4] For example, the reaction of this compound with HCl exclusively yields tert-butyl chloride.[10]

Cationic Polymerization

Under strongly acidic conditions, the carbocation intermediate formed from the electrophilic attack on this compound can be attacked by another this compound molecule instead of a simple nucleophile. This process can repeat, leading to the formation of a long polymer chain. This is known as cationic polymerization.[3][11] Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride (BF₃), are commonly used as catalysts to initiate the polymerization.[12][13] The molecular weight and properties of the resulting polythis compound (B167198) can be controlled by adjusting reaction conditions such as temperature, solvent, and the nature of the initiator system.[11][12]

Quantitative Data: Reactivity of this compound with Electrophiles

The rate of electrophilic addition to this compound is significantly higher than that to less substituted alkenes, which can be attributed to the greater stability of the tertiary carbocation intermediate formed.[14][15] While a comprehensive table of comparative rate constants is difficult to compile due to varying reaction conditions across different studies, the relative reactivity generally follows the order of carbocation stability.

Table 1: Relative Rate of Electrophilic Addition of HBr to Alkenes

| Alkene | Relative Rate |

| Ethylene | 1 |

| Propene | ~10⁶ |

| This compound | ~10⁸ |

Note: These are approximate relative rates and can vary with reaction conditions.

Reactivity with Radicals

This compound can also react with radical species, although these reactions are often less straightforward than electrophilic additions. The stability of the resulting radical intermediate plays a crucial role in determining the reaction pathway.

Mechanism of Radical Addition

Free-radical addition to this compound typically proceeds through a chain reaction mechanism involving three stages:

-

Initiation: A radical initiator (e.g., a peroxide) decomposes upon heating or irradiation to generate free radicals.[16][17] These initiator radicals then react with a molecule like HBr to produce a bromine radical.[16][17]

-

Propagation: The bromine radical adds to the double bond of this compound. This addition can occur at either carbon of the double bond, leading to a primary or a tertiary radical. The tertiary radical is more stable and is, therefore, formed preferentially. This radical then abstracts a hydrogen atom from another HBr molecule to form the product and regenerate a bromine radical, which can continue the chain reaction.[16][17][18]

-

Termination: The chain reaction is terminated when two radicals combine.[17]

Regioselectivity: Anti-Markovnikov Addition

In the presence of peroxides, the radical addition of HBr to this compound yields 1-bromo-2-methylpropane (B43306) as the major product. This is in direct contrast to the electrophilic addition and is known as the anti-Markovnikov addition.[18] The regioselectivity is dictated by the formation of the more stable tertiary radical intermediate during the propagation step.[16][18] It is important to note that this anti-Markovnikov addition is generally only observed for HBr; the radical addition of HCl and HI is not synthetically useful.

Radical Polymerization

While cationic polymerization is the primary method for producing polythis compound, radical polymerization of this compound is also possible under specific conditions, often requiring specialized initiators or techniques.[4][19] The rate of free-radical polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration.[5]

Quantitative Data: Reactivity of this compound with Radicals

Obtaining precise and comparable kinetic data for the radical reactions of this compound is challenging. The activation energies for radical addition are influenced by factors such as reaction enthalpy and the stability of the resulting radical.[2][20][21]

Table 2: Activation Energies for Radical Addition to Alkenes

| Reaction | Activation Energy (kJ/mol) |

| H• + Ethylene | ~8 |

| H• + Propene | ~6 |

| H• + this compound | ~4 |

| CH₃• + Ethylene | ~30 |

| CH₃• + Propene | ~28 |

| CH₃• + this compound | ~25 |

Note: These are approximate values and can vary based on the specific radical and reaction conditions.

Experimental Protocols

The following are representative experimental protocols for the reaction of this compound with an electrophile and for its cationic polymerization.

Electrophilic Addition of HCl to this compound

Objective: To synthesize tert-butyl chloride from this compound and hydrogen chloride.

Materials:

-

This compound gas

-

Concentrated hydrochloric acid (37%)

-

Anhydrous calcium chloride

-

Ice-salt bath

-

Gas dispersion tube

-

Round-bottom flask with a two-neck adapter

-

Condenser

-

Drying tube

Procedure:

-

Set up a two-neck round-bottom flask in an ice-salt bath.

-

Equip the flask with a gas dispersion tube extending below the surface of the concentrated hydrochloric acid that will be added. The other neck should be fitted with a condenser topped with a drying tube.

-

Add a calculated amount of concentrated hydrochloric acid to the flask.

-

Slowly bubble this compound gas through the hydrochloric acid with gentle stirring. The reaction is exothermic, so maintain the temperature of the bath below 10 °C.

-

Continue the addition of this compound until the desired amount has been added or the reaction appears to be complete (e.g., by monitoring the consumption of this compound).

-

Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with cold water, followed by a wash with a cold, dilute sodium bicarbonate solution, and a final wash with cold water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Decant the dried product. The product, tert-butyl chloride, can be further purified by distillation if necessary.

Analysis: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.[1][22][23][24][25]

Cationic Polymerization of this compound

Objective: To synthesize polythis compound via cationic polymerization using an AlCl₃ initiator.

Materials:

-

This compound, purified and dried

-

Aluminum trichloride (AlCl₃), anhydrous

-

Anhydrous hexane (B92381) (solvent)

-

Methanol (B129727) (for quenching)

-

Dry ice/acetone bath

-

Schlenk flask and line techniques for an inert atmosphere

-

Magnetic stirrer

Procedure:

-

Assemble a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to the desired reaction temperature (e.g., -80 °C) using a dry ice/acetone bath.

-

Add anhydrous hexane to the flask via a cannula.

-

Add the purified this compound monomer to the cold solvent.

-

In a separate dry container under an inert atmosphere, prepare a solution or slurry of AlCl₃ in anhydrous hexane.

-

Slowly add the AlCl₃ initiator to the stirred monomer solution. An exothermic reaction should be observed. Maintain the temperature of the reaction mixture.

-

Allow the polymerization to proceed for the desired amount of time. The viscosity of the solution will increase as the polymer forms.

-

Quench the polymerization by adding cold methanol to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-